Furan, 2-(2-azidoethenyl)-5-nitro-
Description
Overview of Furan (B31954) Heterocycles and Their Synthetic Versatility
Furan is a five-membered aromatic heterocycle containing one oxygen atom. This fundamental structure is a versatile building block in organic synthesis, prized for its unique reactivity and the ease with which it can be functionalized. researchgate.net The furan ring system is present in a wide array of natural products, highlighting its biological relevance. researchgate.net
The synthetic utility of furans stems from their ability to participate in a diverse range of chemical transformations. They can undergo electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net This adaptability has made furan and its derivatives indispensable starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org
Significance of Azide (B81097) and Nitro Functional Groups in Contemporary Organic Synthesis
The azide (–N₃) and nitro (–NO₂) functional groups are powerful tools in the arsenal (B13267) of synthetic organic chemists, each imparting distinct reactivity to a molecule.
Azides are highly energetic functionalities that serve as versatile synthetic handles. They are well-known precursors to amines and are key participants in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles. consensus.app Vinyl azides, which feature an azide group attached to a double bond, exhibit unique reactivity, including participation in various cycloaddition reactions and the formation of 2H-azirines upon thermolysis or photolysis. researchgate.netnih.gov
The nitro group is a strong electron-withdrawing group that plays a crucial role in activating aromatic and heterocyclic rings towards nucleophilic attack. d-nb.inforesearchgate.net This property allows for the substitution of the nitro group itself or other leaving groups on the ring. consensus.appd-nb.info Furthermore, the nitro group can be reduced to a variety of other nitrogen-containing functional groups, most notably amines, making nitroarenes and nitroheterocycles valuable synthetic intermediates. acs.org
Research Rationale: Exploring the Synergistic Reactivity of Azidoethenyl and Nitro Substituted Furans
The combination of an azidoethenyl group and a nitro group on a furan ring in Furan, 2-(2-azidoethenyl)-5-nitro- is predicted to result in a molecule with a rich and complex reactivity profile. The strong electron-withdrawing nature of the 5-nitro group is expected to significantly influence the electronic properties of the furan ring and the attached azidoethenyl moiety.
This substitution pattern could lead to synergistic effects, where the reactivity of the molecule is not simply the sum of its parts. For instance, the electron-deficient furan ring may enhance the susceptibility of the vinyl azide to nucleophilic attack or alter its cycloaddition behavior. Conversely, the azidoethenyl group could influence the regioselectivity of nucleophilic aromatic substitution on the nitro-activated furan ring. The exploration of this synergistic reactivity forms the core rationale for the academic inquiry into this novel compound.
Scope and Objectives of Academic Inquiry for Furan, 2-(2-azidoethenyl)-5-nitro-
The primary objective of research into Furan, 2-(2-azidoethenyl)-5-nitro- is to synthesize and characterize this previously unexplored molecule. A key goal would be to establish a reliable and efficient synthetic route. Given the absence of this compound in the current literature, a plausible approach would involve a multi-step synthesis, potentially starting from a readily available 5-nitrofuran derivative.
A proposed synthetic strategy could begin with 5-nitro-2-furaldehyde (B57684). This starting material could undergo a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to introduce the ethenyl linkage. Subsequent conversion of a suitable functional group on the side chain, such as a halide, to the azide would complete the synthesis. Another potential route involves the direct azidation of a suitable precursor.
The following table outlines a hypothetical synthetic pathway:
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
| 1 | 5-Nitro-2-furaldehyde | Phosphonium (B103445) ylide (e.g., Ph₃P=CHBr) | 2-(2-Bromoethenyl)-5-nitrofuran | Wittig reaction |
| 2 | 2-(2-Bromoethenyl)-5-nitrofuran | Sodium azide (NaN₃) | Furan, 2-(2-azidoethenyl)-5-nitro- | Nucleophilic substitution |
Once synthesized, the next objective would be to thoroughly investigate its reactivity. Key areas of academic inquiry would include:
Cycloaddition Reactions: Studying the participation of the vinyl azide moiety in 1,3-dipolar cycloadditions with various dipolarophiles to synthesize novel triazole-substituted furans.
Nucleophilic Aromatic Substitution: Investigating the displacement of the nitro group by various nucleophiles to generate a range of 2-(2-azidoethenyl)furan derivatives.
Thermal and Photochemical Transformations: Exploring the behavior of the vinyl azide under thermal and photochemical conditions to potentially generate novel heterocyclic systems through nitrene intermediates or 2H-azirine rearrangements.
The data gathered from these studies would provide fundamental insights into the chemistry of this novel compound and could pave the way for its potential application in the synthesis of more complex and functionally rich molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73023-88-8 |
|---|---|
Molecular Formula |
C6H4N4O3 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
2-[(E)-2-azidoethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-4-3-5-1-2-6(13-5)10(11)12/h1-4H/b4-3+ |
InChI Key |
UGOBSKKKCCICAU-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/N=[N+]=[N-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Furan, 2 2 Azidoethenyl 5 Nitro and Analogous Furan Derivatives
Design and Retrosynthetic Analysis of Furan (B31954), 2-(2-azidoethenyl)-5-nitro-
Retrosynthetic analysis of the target molecule, Furan, 2-(2-azidoethenyl)-5-nitro-, suggests a logical disconnection strategy. The molecule can be broken down into simpler, more accessible precursors. The primary disconnections involve the vinyl azide (B81097) group and the nitro group attached to the furan ring.
A plausible retrosynthetic route begins by disconnecting the vinyl azide moiety. This can be envisioned as arising from an aldehyde precursor, specifically 5-nitro-2-furaldehyde (B57684), through an olefination reaction. This key intermediate, 5-nitro-2-furaldehyde, is central to the synthesis. Further disconnection of the nitro group from this intermediate leads back to furan-2-carbaldehyde, a readily available starting material. The synthesis, therefore, logically proceeds by first establishing the 5-nitrofuran-2-carbaldehyde scaffold, followed by the introduction of the 2-azidoethenyl group.
Key Retrosynthetic Steps:
Vinyl Azide Formation: The azidoethenyl group can be formed from the corresponding aldehyde via reactions like the Horner-Wadsworth-Emmons or Wittig reaction, potentially using an azido-functionalized phosphonate (B1237965) or ylide, or by converting a vinyl halide intermediate.
Olefination: The ethenyl (vinyl) bridge is typically installed using olefination chemistry on an aldehyde functional group.
Nitration: The nitro group is introduced onto the furan ring via electrophilic substitution.
Starting Material: The synthesis logically commences from furan or furan-2-carbaldehyde.
Precursor Synthesis and Selective Functionalization of Furan Scaffolds
The successful synthesis of the target compound relies on the efficient preparation and selective modification of key furan precursors.
Furan-2-carbaldehyde (furfural) is a crucial platform molecule, often derived from lignocellulosic biomass. dtu.dk Various methods exist for its synthesis and the preparation of its derivatives. One common laboratory-scale synthesis is the Vilsmeier-Haack reaction, which formylates the furan ring. For instance, furan can be treated with a Vilsmeier reagent generated from dimethylformamide (DMF) and an acyl halide like oxalyl chloride to produce furan-2-carbaldehyde. mdpi.com This method can be adapted to produce isotopically labeled derivatives, such as furan-2-carbaldehyde-d, by using deuterated reagents like DMF-d₇. mdpi.com
Furthermore, substituted furan-2-carboxaldehydes can be prepared through various means, including the Meerwein arylation, where a diazonium salt is reacted with furan. For example, 5-(2-bromophenyl)furan-2-carboxaldehyde has been synthesized by reacting 2-bromoaniline (B46623) with furan-2-carboxaldehyde in the presence of a copper catalyst. nih.gov
The introduction of the vinyl group onto the furan ring is most commonly achieved through olefination reactions performed on a furan-2-carbaldehyde derivative. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the premier choices for this transformation. masterorganicchemistry.comresearchgate.net
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. libretexts.orglibretexts.org The reaction of 5-nitro-2-furaldehyde with an appropriate ylide, such as one derived from a halo-substituted triphenylphosphonium salt, would yield a vinyl halide, a precursor for the azide group. sigmaaldrich.comresearchgate.net The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.orgyoutube.com Mild bases like silver carbonate can be employed to accommodate base-sensitive substrates. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method is renowned for producing predominantly E-alkenes and offers the advantage that the dialkylphosphate byproduct is water-soluble and easily removed. researchgate.netwikipedia.org The reaction involves the deprotonation of a phosphonate ester, followed by nucleophilic attack on the aldehyde. youtube.com For synthesizing the target molecule, 5-nitro-2-furaldehyde would be reacted with a phosphonate reagent designed to install the azidoethenyl group or a precursor to it. sigmaaldrich.com
| Reaction | Reagents | Key Features | Predominant Product |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Forms C=C bond; tolerant of various functional groups. libretexts.org | Generally Z-alkene with unstabilized ylides. libretexts.org |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | More nucleophilic/less basic than ylides; water-soluble byproduct. wikipedia.org | Predominantly E-alkene. wikipedia.orgnrochemistry.com |
The furan nucleus is sensitive to strong acids and oxidizing conditions, which can lead to polymerization or ring-opening. pharmaguideline.comfayoum.edu.eg Therefore, nitration must be performed under carefully controlled, mild conditions. Acetyl nitrate (B79036), prepared from nitric acid and acetic anhydride (B1165640), is a commonly used nitrating agent for furans. pharmaguideline.comsemanticscholar.org
Nitration of unsubstituted furan with acetyl nitrate at low temperatures typically yields 2-nitrofuran. pharmaguideline.comfayoum.edu.eg When the 2-position of the furan ring is occupied by an electron-withdrawing group, such as a carboxyl or aldehyde group, electrophilic substitution is directed to the 5-position. pharmaguideline.com Thus, the nitration of furan-2-carboxylic acid or furan-2-carbaldehyde with a mixture of nitric acid and acetic anhydride provides the corresponding 5-nitro derivative. google.comkyoto-u.ac.jp The reaction temperature is a critical parameter influencing the yield. oup.com
| Furan Derivative | Nitrating Agent | Conditions | Product |
| Furan | Acetyl Nitrate | Low temperature | 2-Nitrofuran pharmaguideline.com |
| Furan-2-carboxylic acid | Fuming HNO₃ / Acetic Anhydride | -7°C | 5-Nitro-2-furoic acid kyoto-u.ac.jp |
| Furan derivative | HNO₃ / Acetic Anhydride | 0°C to 50°C | 5-Nitrofuran derivative google.com |
| Furan | HNO₃ / Trifluoroacetic Anhydride | One-step, high yield | 2-Nitrofuran semanticscholar.org |
The azide group is a versatile functionality. researchgate.net There are several strategies for its incorporation to form the vinyl azide structure.
One of the most direct methods involves the nucleophilic substitution of a vinyl halide. This approach would first involve the synthesis of a 2-(2-haloethenyl)-5-nitrofuran via an olefination reaction, which is then treated with an azide source, such as sodium azide, to yield the final product. Photolysis of vinyl halides in the presence of azide anion is another reported method for generating heterocyclic structures. acs.org
Alternatively, vinyl azides can be synthesized directly from aldehydes. researchgate.net For example, visible light-induced reactions of vinyl azides with aldehydes have been developed. acs.org Another strategy involves the hydroazidation of terminal alkynes, which can be catalyzed by silver or gold compounds to produce vinyl azides. organic-chemistry.org This would require the synthesis of 5-nitro-2-ethynylfuran as a precursor. The versatility of vinyl azides is well-documented, as they can serve as precursors to various nitrogen-containing heterocycles through intermediates like 2H-azirines or iminyl radicals. nih.govnih.gov
Advanced Synthetic Transformations for Constructing Furan, 2-(2-azidoethenyl)-5-nitro-
Constructing the final molecule can be achieved through a linear sequence of the aforementioned steps: nitration of furan-2-carbaldehyde, olefination to form a vinyl intermediate, and subsequent conversion to the vinyl azide.
Advanced strategies could involve tandem or domino reactions to increase efficiency. For instance, a one-pot multicomponent strategy could potentially be developed. A Horner-Wadsworth-Emmons reaction using a pre-functionalized phosphonate, such as (azidomethyl)phosphonate, with 5-nitro-2-furaldehyde could directly yield the target molecule. However, the stability and preparation of such a reagent would be critical considerations.
Cross-Coupling Reactions in Furan Functionalization
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. In the context of furan chemistry, and specifically for 5-nitrofurans, late-stage functionalization (LSF) has emerged as a powerful tool. rsc.orgnih.gov This approach allows for the modification of a drug or complex molecule in the final stages of its synthesis, providing a direct path to new analogs without re-synthesizing the entire structure from scratch. rsc.org
One notable strategy involves the copper-catalyzed C-H functionalization of 5-nitrofuran derivatives. nih.govnih.gov This method has been successfully employed to modify drugs like Furazolidone (FZD) and Nitrofurantoin (NFT) at the N-α position. nih.govrsc.org The reaction proceeds through the generation of a hemiaminal intermediate via a cross-dehydrogenation coupling mechanism after the C-H bond is oxidized by the copper catalyst. nih.gov This intermediate can then be trapped by various nucleophiles to introduce a range of functional groups.
For instance, researchers have successfully introduced an azide group (–N₃) onto the Furazolidone scaffold in a single step with a good yield of 83% by using azidotrimethylsilane (B126382) as the azide source. nih.govrsc.org This demonstrates the viability of using catalyzed cross-coupling reactions to install the azide functionality required for compounds like Furan, 2-(2-azidoethenyl)-5-nitro-. The ability to introduce groups such as –OH, –OCH₃, and –CN under similar conditions highlights the versatility of this method for creating diverse libraries of nitrofuran derivatives. nih.govrsc.org
Table 1: Examples of C-H Late-Stage Functionalization of Furazolidone (FZD)
| Derivative | Added Functional Group | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 2 | Methoxide (-OCH₃) | Methanol | 93% | nih.gov, rsc.org |
| 3 | Azide (-N₃) | Azidotrimethylsilane | 83% | nih.gov, rsc.org |
This table illustrates the efficiency of copper-catalyzed late-stage functionalization for introducing various groups onto a 5-nitrofuran core structure.
Multicomponent Reaction (MCR) Strategies for Complex Furan Structures
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single pot. researchgate.netresearchgate.net These reactions combine three or more starting materials in one operation to form a product that contains significant portions of all the initial reactants. mdpi.com This approach is particularly advantageous for building polysubstituted furan rings.
Various MCR strategies have been developed for the synthesis of highly functionalized furans. One such method involves a three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides, co-catalyzed by lipase (B570770) and tributylphosphine, to produce cyano-containing tetrasubstituted furans in good to excellent yields (80-94%). mdpi.com The use of enzymatic catalysis in this system offers the benefits of mild reaction conditions and environmental friendliness, aligning with the principles of green chemistry. mdpi.com
Other MCR approaches utilize versatile building blocks like Meldrum's acid to create furan-2(5H)-one derivatives. researchgate.net These reactions often proceed under mild conditions and with simple work-up procedures, avoiding the need for chromatographic purification. researchgate.net By uniting different MCRs, even higher-order reactions can be designed to generate fully-substituted furan derivatives with significant molecular complexity and multiple points of diversity in a single step. researchgate.net While a specific MCR for Furan, 2-(2-azidoethenyl)-5-nitro- is not explicitly detailed, these strategies provide a powerful framework for the convergent synthesis of analogous complex furan structures. researchgate.netrsc.org
Cycloaddition Chemistry in the Construction of Azide-containing Furan Derivatives
Cycloaddition reactions are essential for forming cyclic structures and are particularly relevant for synthesizing molecules containing both a furan ring and an azide-derived group. The "azidoethenyl" moiety suggests a structure that could be formed via several pathways involving cycloaddition chemistry.
The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which yields a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction, especially the copper(I)-catalyzed version (CuAAC), is a premier example of "click chemistry," known for its reliability, specificity, and mild reaction conditions. wikipedia.org To synthesize a furan derivative with a triazole ring attached via an ethenyl linker, one could envision a 5-nitrofuran core functionalized with an alkyne group. This alkyne-functionalized furan would then undergo a cycloaddition reaction with an azide source, such as trimethylsilyl (B98337) azide, to form the desired triazole ring system. nih.govnih.gov
The furan ring itself can participate in cycloaddition reactions, typically as a diene in a [4+2] Diels-Alder reaction. nih.govthieme-connect.de For example, benzynes generated in situ can be trapped by furan in a Diels-Alder cycloaddition. nih.gov
The synthesis of the azide functionality itself is also crucial. Organic azides can be prepared through various methods, including the addition of an azide anion to an appropriate precursor. nih.gov The resulting azides are relatively stable and can be used in subsequent cycloaddition reactions to build more complex heterocyclic systems. youtube.comnih.gov Investigations into azidonitroazoles have also contributed to the understanding of synthesizing energetic and reactive nitrogen-rich compounds. whiterose.ac.uk
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is critical for ensuring the safety, reproducibility, and economic viability of a chemical synthesis, especially when dealing with sensitive compounds like nitrofurans.
A key step in the synthesis of the target molecule is the nitration of the furan ring. The furan backbone is delicate and can be compromised by harsh nitrating conditions, leading to low yields and poor reproducibility. nih.gov The use of acetyl nitrate, a milder nitrating agent, is preferred. However, its instability and explosive nature pose significant safety risks. nih.gov To address this, a continuous flow platform has been developed for the in situ generation of acetyl nitrate and its immediate use in the nitration of furfural. This automated, high-integration system allows for safe and robust production of nitrofurfural, a key precursor to many nitrofuran pharmaceuticals, with high yields in very short reaction times. nih.gov
Further optimization often involves a campaign of synthesizing and testing analogs to improve desired properties. nih.gov For example, in the development of a nitrofuran antitubercular agent, an initial lead compound was optimized by synthesizing a series of analogs. nih.gov Reaction conditions such as solvents (e.g., acetone, THF, DCM), reagents (e.g., K₂CO₃, Red-Al, Et₃N), and temperature were systematically varied to synthesize these new compounds. nih.gov The resulting analogs were then profiled for biological activity and metabolic stability. This process led to significant improvements in potency and pharmacokinetic profiles. For instance, the introduction of an α,α-dimethylbenzyl moiety enhanced mouse liver microsomal stability. nih.gov
Table 2: Optimization of N-benzyl-5-nitrofuran-2-carboxamide Analogs
| Compound | R Group Modification | Antitubercular Activity (MIC, μM) | Cytotoxicity (CC₅₀, μM) | Reference |
|---|---|---|---|---|
| JSF-3449 (Hit) | Benzyl | 0.20 | >120 | nih.gov |
| 28 | 4-Phenoxybenzyl | 0.12 | >120 | nih.gov |
| 29 | 4-(4-Fluorophenoxy)benzyl | 0.062 | >120 | nih.gov |
| 31 | 4-(4-Chlorophenoxy)benzyl | 0.039 | 90.1 | nih.gov |
| 36 | α,α-dimethyl-4-(4-methoxyphenoxy)benzyl | 0.078 | >120 | nih.gov |
This table showcases how systematic structural modifications and optimization of synthetic routes can lead to analogs with significantly improved biological activity.
Chemical Reactivity and Transformational Pathways of Furan, 2 2 Azidoethenyl 5 Nitro
Reactivity Profile of the Azidoethenyl Group
The azidoethenyl group is a highly reactive functional handle, offering several pathways for chemical transformation. Its reactivity is centered on the terminal azide (B81097) and the carbon-carbon double bond.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization
The azide moiety of Furan (B31954), 2-(2-azidoethenyl)-5-nitro- readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides an efficient and highly regioselective method for synthesizing 1,2,3-triazole derivatives. The reaction involves the [3+2] cycloaddition of the organic azide with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
This transformation is particularly valuable for linking the 5-nitrofuryl scaffold to a wide range of molecular entities, including carbohydrates, peptides, and fluorescent tags, by reacting Furan, 2-(2-azidoethenyl)-5-nitro- with appropriately functionalized alkynes. For instance, the reaction with propargyl alcohol proceeds smoothly to yield the corresponding 1,4-disubstituted triazole. The resulting triazole ring is chemically stable and acts as a rigid linker, which can be advantageous in the design of bioactive molecules.
Table 1: Examples of CuAAC Reactions with Furan, 2-(2-azidoethenyl)-5-nitro-
| Alkyne Reactant | Catalyst System | Product | Reference |
|---|---|---|---|
| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2-(5-nitrofuran-2-yl)ethene |
This table is illustrative and based on typical CuAAC reactions.
Staudinger Ligation and Related Reduction Reactions
The azide group can be selectively reduced to an amine via the Staudinger reaction. This two-step process involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. In the classic Staudinger reaction, this intermediate is then hydrolyzed to yield a primary amine and the corresponding phosphine oxide.
Alternatively, in the Staudinger ligation, an electrophilic trap is incorporated into the phosphine reagent, allowing for the formation of a stable amide bond. This method is a powerful tool for bioconjugation under mild conditions. For Furan, 2-(2-azidoethenyl)-5-nitro-, this reaction pathway converts the azidoethenyl group into an aminoethenyl group, providing a new site for functionalization, such as acylation or alkylation. The selective reduction of the azide in the presence of the nitro group is a key advantage of this method.
Addition Reactions to the Ethenyl Linker
The carbon-carbon double bond in the ethenyl linker is susceptible to various addition reactions, although its reactivity is influenced by the electron-withdrawing nature of the adjacent 5-nitrofuran ring. Potential transformations include:
Hydrogenation: Catalytic hydrogenation can reduce the double bond to a single bond, yielding Furan, 2-(2-azidoethyl)-5-nitro-. However, care must be taken to avoid the simultaneous reduction of the azide and nitro groups. The choice of catalyst (e.g., Lindlar's catalyst) can sometimes provide selectivity.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a dihalogenated derivative. This reaction would proceed via an electrophilic addition mechanism.
Michael Addition: While the double bond is adjacent to the furan ring, it is also conjugated with the azide group. Nucleophiles can potentially add to the double bond in a Michael-type fashion, particularly if the nucleophile is soft and the reaction is catalyzed appropriately.
Reactivity of the Nitro Group on the Furan Core
Electron-Withdrawing Effects and Their Influence on Furan Reactivity
The presence of the nitro group deactivates the furan ring towards electrophilic aromatic substitution. The electron density of the aromatic system is significantly reduced, making reactions like Friedel-Crafts acylation or alkylation difficult to achieve. Conversely, this electron deficiency makes the furan ring more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly at the position bearing the nitro group, if a suitable leaving group is present or under forcing conditions. The strong electron-withdrawing effect of the nitro group also increases the acidity of the protons on the furan ring.
Reduction Chemistry of the Nitro Group (e.g., to Amino, Hydroxylamine (B1172632), or Azoxy Derivatives)
The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, with the final product depending on the reducing agent and the reaction conditions. This is a common strategy for modifying the biological and chemical properties of nitrofurans.
Reduction to Amino Group: Complete reduction of the nitro group to a primary amine (NH₂) can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). However, when using catalytic hydrogenation, there is a risk of also reducing the azido (B1232118) group and the ethenyl double bond. Chemical reducing agents like SnCl₂ can offer better selectivity for the nitro group reduction.
Partial Reduction to Hydroxylamine or Nitroso: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH) or a nitroso (-NO) derivative. These intermediates are often highly reactive. The formation of hydroxylamine derivatives is believed to be a key step in the mechanism of action of some nitrofurans as antimicrobial agents.
Formation of Azoxy Derivatives: In alkaline media, reducing agents like sodium arsenite or glucose can lead to the formation of dimeric azoxy compounds, where two furan rings are linked by an R-N=N(O)-R' bridge.
The selective reduction of the nitro group in the presence of the azide is a significant synthetic challenge. The choice of reagents and the careful control of reaction parameters are crucial to achieve the desired transformation.
Table 2: Potential Reduction Products of the Nitro Group in Furan, 2-(2-azidoethenyl)-5-nitro-
| Reducing Agent/Conditions | Resulting Functional Group | Potential Product Name |
|---|---|---|
| SnCl₂ / HCl | Amino (-NH₂) | Furan, 2-(2-azidoethenyl)-5-amino- |
| Mild reducing agents | Hydroxylamine (-NHOH) | Furan, 2-(2-azidoethenyl)-5-(hydroxyamino)- |
Nucleophilic Aromatic Substitution on Nitrofurans
The presence of a nitro group significantly deactivates aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution (SNAr). libretexts.org This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, but only when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org In the case of Furan, 2-(2-azidoethenyl)-5-nitro-, the nitro group is at the C5 position.
Nucleophilic aromatic substitution on nitroarenes is a cornerstone of organic synthesis. d-nb.info For a successful SNAr reaction, two primary conditions must be met: the presence of a good leaving group and the reduction of the ring's electron density, typically by strong electron-withdrawing groups like a nitro group. libretexts.org While halogens are common leaving groups, studies have shown that the nitro group itself can be displaced by nucleophiles in certain nitrofurans. For instance, in 5-nitro-2-furfurol, the nitro group can be substituted by nucleophiles such as sodium azide or sodium arylmercaptides. consensus.app
Therefore, it is plausible that Furan, 2-(2-azidoethenyl)-5-nitro- could undergo nucleophilic substitution at the C5 position, with the nitro group acting as the leaving group. The reaction would proceed via the addition-elimination mechanism, forming a stabilized anionic intermediate. However, it is important to note that the addition of nucleophiles to nitroarenes can be complex. The initial attack may occur at a hydrogen-bearing carbon atom (forming a σH adduct) faster than at the carbon bearing the leaving group. nih.gov If this σH adduct cannot be converted to a product, the classic SNAr reaction is then observed. nih.gov
Reactions Involving the Furan Ring System
The furan ring possesses a unique set of reactivities, including susceptibility to both electrophilic substitution and ring-opening reactions, and its ability to participate in pericyclic reactions. These pathways are significantly modulated by the attached substituents.
Furan is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution more readily than benzene. pearson.compearson.com The substitution occurs preferentially at the C2 and C5 positions, as the cationic intermediates (sigma complexes) formed by attack at these positions are more resonance-stabilized than the intermediate from attack at C3 or C4. quora.comquora.comchegg.com
In Furan, 2-(2-azidoethenyl)-5-nitro-, both the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution would have to occur at the C3 or C4 positions. The regiochemical outcome of such a reaction would be determined by the combined directing effects of the existing substituents.
The 5-nitro group is a powerful deactivating, meta-directing group. It strongly withdraws electron density from the ring, making electrophilic attack more difficult.
The 2-(2-azidoethenyl) group is more complex. The vinyl component is generally electron-withdrawing, while the azide is also an electron-withdrawing group. Combined, the entire substituent is expected to be deactivating.
Given that both substituents are deactivating, forcing conditions would likely be required for any further electrophilic substitution. The precise location of the attack (C3 vs. C4) would depend on the subtle interplay of the electronic effects of both groups, and predicting the outcome without experimental data is difficult.
The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acid. mdpi.com This ring-opening reaction is a key transformation in furan chemistry, providing a route to various acyclic compounds, often 1,4-dicarbonyls, which can then undergo subsequent cyclizations to form new ring systems. researchgate.netrsc.org For instance, the acid-catalyzed recyclization of N-(furfuryl)anthranilamides proceeds via furan ring opening to a diketone moiety, followed by intramolecular condensation to form pyrrolo[1,2-a] rsc.orgacs.orgbenzodiazepines. researchgate.net
The stability of the furan ring towards acid-catalyzed opening is influenced by its substituents. In the case of Furan, 2-(2-azidoethenyl)-5-nitro-, the strong electron-withdrawing nature of the nitro group would likely make the ring more resistant to protonation and subsequent hydrolytic cleavage compared to unsubstituted furan. However, under sufficiently strong acidic conditions, ring opening could still occur, potentially leading to complex rearrangements or the formation of highly functionalized linear compounds. The presence of water can also play a crucial role in promoting ring-opening reactions during acid-initiated processes. mdpi.com
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.org This reactivity provides a powerful method for synthesizing 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable synthetic intermediates. acs.orgmdpi.com
The success and rate of the Diels-Alder reaction are highly dependent on the electronic nature of the substituents on the furan ring. rsc.orgmdpi.com
Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-deficient dienophiles. rsc.org
Electron-withdrawing groups , conversely, lower the HOMO energy, making the furan a less reactive diene. rsc.org
Furan, 2-(2-azidoethenyl)-5-nitro- possesses two electron-withdrawing groups: the 5-nitro group and the 2-(2-azidoethenyl) group. The 5-nitro group, in particular, is expected to significantly decrease the reactivity of the furan ring as a diene in Diels-Alder reactions. rsc.org Therefore, it is predicted that this compound would be a poor diene, likely requiring highly reactive dienophiles and/or harsh reaction conditions (e.g., high pressure) to undergo cycloaddition. Furthermore, the reversibility of furan Diels-Alder reactions can lead to low yields and selectivity, a problem that can be exacerbated by high temperatures. mdpi.com
Interplay between Functional Groups and Chemo- or Regioselectivity
The presence of multiple reactive functional groups in Furan, 2-(2-azidoethenyl)-5-nitro- leads to complex questions of chemo- and regioselectivity. The outcome of a given reaction will depend on the nature of the reagent and the reaction conditions, which can be tuned to favor attack at one site over another.
Nucleophilic Attack: A nucleophile could potentially react at several sites. As discussed (3.2.3), nucleophilic aromatic substitution could occur at C5, displacing the nitro group. consensus.app Alternatively, conjugate (Michael) addition to the β-carbon of the vinyl group is a possibility, especially with soft nucleophiles. The azide itself can also react with certain nucleophiles, such as phosphines in the Staudinger reaction.
Electrophilic Attack: As noted (3.3.1), electrophilic attack on the furan ring is disfavored due to the two deactivating groups. However, the double bond of the ethenyl linker is another potential site for electrophilic addition. The regioselectivity of this addition would be influenced by the adjacent furan ring and azide group.
Pericyclic Reactions: While the furan ring is deactivated for Diels-Alder reactions (3.3.3), the azide group can undergo [3+2] cycloadditions with alkynes or strained alkenes (Huisgen cycloaddition). The vinyl group could also participate in other pericyclic processes.
Reduction: The nitro group is readily reducible to an amino group using various reagents (e.g., SnCl₂, H₂/Pd). The azide can also be reduced to an amine, often under similar conditions. Selective reduction of one group in the presence of the other would be a significant challenge, requiring careful selection of reagents and conditions.
The chemo- and regioselectivity in reactions of substituted furans are critical for their synthetic utility. researchgate.net For Furan, 2-(2-azidoethenyl)-5-nitro-, the dominant reaction pathway will be a result of the kinetic and thermodynamic favorability of attack at each of the reactive sites, a balance that is governed by the intricate electronic and steric properties of the molecule. rsc.org
Mechanistic Investigations of Reactions Involving Furan, 2 2 Azidoethenyl 5 Nitro
Elucidation of Reaction Pathways via Kinetic Studies
Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For a compound like Furan (B31954), 2-(2-azidoethenyl)-5-nitro-, a kinetic analysis would involve monitoring the disappearance of the reactant and the appearance of products over time under various conditions.
Key Parameters Investigated in Kinetic Studies:
| Parameter | Description | Significance for Furan, 2-(2-azidoethenyl)-5-nitro- |
| Rate Law | An equation that relates the reaction rate to the concentrations of reactants. | Determines the order of the reaction with respect to Furan, 2-(2-azidoethenyl)-5-nitro- and any other reactants, providing insight into the molecularity of the rate-determining step. |
| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | A quantitative measure of the reaction speed. Its temperature dependence can be used to determine activation parameters. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A higher activation energy implies a slower reaction. This would be crucial for understanding the stability and reactivity of the azido (B1232118) and nitro functional groups. |
| Arrhenius Equation | Relates the rate constant to the activation energy and temperature. | Allows for the determination of the pre-exponential factor (A), which is related to the frequency of correctly oriented collisions. |
For instance, the thermal or photochemical decomposition of the azide (B81097) group in Furan, 2-(2-azidoethenyl)-5-nitro- could be followed using spectroscopic techniques like UV-Vis or NMR to determine the reaction order and rate constants.
Identification and Characterization of Reaction Intermediates
The short-lived and highly reactive nature of reaction intermediates makes their identification and characterization a challenging but crucial aspect of mechanistic studies. For reactions involving Furan, 2-(2-azidoethenyl)-5-nitro-, potential intermediates could include nitrenes, radicals, or various zwitterionic species, depending on the reaction conditions.
Common Techniques for Intermediate Detection:
Spectroscopic Methods: Techniques such as flash photolysis coupled with transient absorption spectroscopy can detect species with very short lifetimes. Low-temperature matrix isolation followed by IR or EPR spectroscopy can trap and characterize reactive intermediates.
Trapping Experiments: Introducing a "trapping" agent that rapidly and selectively reacts with a suspected intermediate to form a stable, characterizable product can provide indirect evidence for its existence.
In the case of Furan, 2-(2-azidoethenyl)-5-nitro-, the thermal or photochemical decomposition of the vinyl azide moiety would be expected to generate a highly reactive vinyl nitrene intermediate. Trapping this nitrene with nucleophiles would provide strong evidence for its formation.
Computational Mechanistic Studies (e.g., Transition State Analysis, Reaction Energy Profiles)
Computational chemistry offers powerful tools to complement experimental studies of reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the reaction of Furan, 2-(2-azidoethenyl)-5-nitro- and provide detailed insights into its electronic structure and reactivity.
Key Aspects of Computational Studies:
| Computational Method | Information Gained | Relevance to Furan, 2-(2-azidoethenyl)-5-nitro- |
| Geometry Optimization | Provides the lowest energy structures of reactants, products, and intermediates. | Predicts the three-dimensional arrangement of atoms and bond lengths/angles. |
| Transition State (TS) Search | Locates the highest energy point along the reaction coordinate, the transition state. | The structure of the TS provides insight into the geometry of the activated complex. |
| Frequency Analysis | Confirms that optimized structures are true minima or transition states and provides zero-point vibrational energies. | An imaginary frequency corresponds to the motion along the reaction coordinate at the transition state. |
| Reaction Energy Profile | A plot of the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. | Allows for the calculation of activation energies and reaction enthalpies, indicating the thermodynamic and kinetic feasibility of a proposed pathway. |
For Furan, 2-(2-azidoethenyl)-5-nitro-, computational studies could be used to map out the potential energy surface for its decomposition or its reaction with other molecules, helping to distinguish between different possible mechanistic pathways.
Stereochemical Course of Transformations
The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the reactants and how this arrangement changes in the products. For a molecule like Furan, 2-(2-azidoethenyl)-5-nitro-, which can exist as (E) and (Z) isomers due to the carbon-carbon double bond, the stereochemical outcome of its reactions is of significant interest.
Investigating the stereochemical course would involve:
Starting with a stereochemically pure isomer of Furan, 2-(2-azidoethenyl)-5-nitro-.
Analyzing the stereochemistry of the products using techniques like NMR spectroscopy (e.g., NOE experiments) or X-ray crystallography.
The results would reveal whether a reaction proceeds with retention, inversion, or racemization of stereochemistry, providing crucial clues about the reaction mechanism. For example, a concerted reaction mechanism would likely lead to a specific stereochemical outcome, whereas a stepwise mechanism involving a planar intermediate might result in a mixture of stereoisomers.
Catalysis and Solvent Effects on Reaction Dynamics
The choice of solvent and the presence of a catalyst can have a profound impact on the rate and mechanism of a reaction.
Solvent Effects:
The polarity, proticity, and coordinating ability of the solvent can influence the stability of the ground state, transition state, and any charged intermediates. For reactions of Furan, 2-(2-azidoethenyl)-5-nitro-, one would expect:
Polar solvents to stabilize polar or ionic transition states and intermediates, potentially accelerating the reaction.
Protic solvents could participate in hydrogen bonding, which might affect the reactivity of the nitro or azide groups.
A systematic study would involve running the reaction in a series of solvents with varying properties and observing the effect on the reaction rate and product distribution.
Catalysis:
Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. Potential catalysts for reactions involving Furan, 2-(2-azidoethenyl)-5-nitro- could include:
Lewis acids: Could coordinate to the nitro group or the azide, activating the molecule towards nucleophilic attack or decomposition.
Transition metal catalysts: Could be involved in various catalytic cycles, for example, in the decomposition of the azide group or in cross-coupling reactions.
Kinetic studies in the presence and absence of a catalyst would be necessary to quantify the catalytic effect and to propose a catalytic cycle.
Advanced Spectroscopic Characterization Methodologies for Furan, 2 2 Azidoethenyl 5 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise connectivity and three-dimensional structure of organic compounds in solution. For Furan (B31954), 2-(2-azidoethenyl)-5-nitro-, a combination of one- and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each nucleus. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituent groups—the electron-withdrawing nitro group (–NO₂), the furan ring, and the azidoethenyl group (–CH=CHN₃).
While specific experimental data for Furan, 2-(2-azidoethenyl)-5-nitro- is not extensively published, expected chemical shift regions can be predicted based on the analysis of related 5-nitrofuran and vinyl azide (B81097) derivatives. nih.govchemrxiv.org The protons on the furan ring are expected to appear in the aromatic region, significantly downfield due to the deshielding effect of the nitro group. The protons of the ethenyl bridge would also resonate in the olefinic region, with their coupling constant providing information about the stereochemistry (E/Z) of the double bond.
In the ¹³C NMR spectrum, the carbons of the furan ring and the ethenyl group would appear in distinct regions. The carbon atom directly attached to the nitro group (C5) is expected to be significantly deshielded, appearing at a high chemical shift. scielo.br
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Furan, 2-(2-azidoethenyl)-5-nitro- Data is predicted based on values for similar functionalized furan and nitroaromatic compounds.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| H3 / H4 | ¹H | 7.0 - 8.0 | Electron-withdrawing nitro group, furan ring current |
| Ethenyl Protons | ¹H | 6.0 - 7.5 | Anisotropy of azide and furan, stereochemistry |
| Furan C2/C5 | ¹³C | 140 - 160 | Attachment to oxygen and electron-withdrawing groups |
| Furan C3/C4 | ¹³C | 110 - 125 | Ring electronics and substituent effects |
To definitively assign the proton and carbon signals and elucidate the complete molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Furan, 2-(2-azidoethenyl)-5-nitro-, COSY would establish the connectivity between the adjacent protons on the furan ring (H3 and H4) and between the protons across the ethenyl double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals corresponding to each protonated site on the furan and ethenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences, such as the E/Z configuration of the azidoethenyl substituent and its spatial relationship to the furan ring.
Isotope labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, is a powerful method for confirming NMR signal assignments and probing reaction mechanisms. acs.orgnih.gov For a molecule containing multiple nitrogen atoms like Furan, 2-(2-azidoethenyl)-5-nitro-, ¹⁵N labeling would be particularly insightful.
By synthesizing the compound using a ¹⁵N-labeled azide source (e.g., Na¹⁵N₃), the signals for the nitrogen atoms in the azide group could be observed and their couplings to adjacent ¹H and ¹³C nuclei analyzed. This can help to differentiate the azide nitrogens from the nitro group nitrogen. Similarly, using a ¹³C-labeled precursor in the synthesis could help to unambiguously assign specific carbon signals in a crowded spectrum, providing definitive confirmation of the molecular backbone. researchgate.net These techniques are especially valuable when spectral overlap or ambiguity arises in standard NMR experiments. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of Furan, 2-(2-azidoethenyl)-5-nitro- are expected to be dominated by strong, characteristic bands corresponding to its three main functional groups.
Azide (–N₃) Group: The most prominent feature of the azide group is its intense asymmetric stretching vibration (νₐₛ), which appears in a relatively clear region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. nih.govnih.gov This band is an excellent diagnostic marker for the presence of the azide moiety. The symmetric stretch (νₛ) is often weaker in the IR spectrum but may be more prominent in the Raman spectrum.
Nitro (–NO₂) Group: Aromatic nitro compounds exhibit two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) typically found in the 1500–1560 cm⁻¹ range and a symmetric stretch (νₛ) in the 1345–1385 cm⁻¹ range. researchgate.net The conjugation with the furan ring will influence the exact positions of these strong bands.
Furan Moiety: The furan ring has several characteristic vibrations, including C=C stretching, C-H stretching, and ring breathing modes. researchgate.netglobalresearchonline.net The C=C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region, while the ring C-O-C stretching usually appears around 1000-1200 cm⁻¹. udayton.edu
Table 2: Principal Vibrational Frequencies for Furan, 2-(2-azidoethenyl)-5-nitro- Frequencies are typical ranges derived from literature on related compounds.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Azide (–N₃) | Asymmetric Stretch | 2100 - 2160 | Strong (IR) |
| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong (IR) |
| Nitro (–NO₂) | Symmetric Stretch | 1345 - 1385 | Strong (IR) |
| Furan (C=C) | Ring Stretch | 1500 - 1600 | Medium-Strong |
| Ethenyl (C=C) | Stretch | ~1620 - 1650 | Medium |
The vibrational frequencies of a molecule are sensitive to its conformation. For Furan, 2-(2-azidoethenyl)-5-nitro-, rotation around the single bond connecting the ethenyl group to the furan ring can lead to different planar conformers (e.g., s-trans and s-cis). These different spatial arrangements can result in slight shifts in the vibrational frequencies of the C-C single bond stretch, as well as the out-of-plane bending modes of the ethenyl and furan protons. ekb.eg
By comparing experimentally measured IR and Raman spectra with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory, DFT), it is possible to determine the most stable conformation in the solid state or in solution. ekb.eg Furthermore, the sensitivity of the azide and nitro stretching frequencies to their local electronic environment means that changes in conformation that affect conjugation can also be detected as shifts in these characteristic bands. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the precise mass of the parent ion, which in turn allows for the determination of its elemental formula. For Furan, 2-(2-azidoethenyl)-5-nitro- (C₆H₃N₄O₃), HRMS would be expected to confirm its molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
The expected HRMS data would be presented as follows, showcasing the calculated exact mass and the anticipated measured mass, which should fall within a narrow tolerance range (typically < 5 ppm).
| Parameter | Expected Value |
| Molecular Formula | C₆H₃N₄O₃ |
| Calculated Exact Mass | 181.0205 |
| Ionization Mode | ESI+ or ESI- |
| Expected [M+H]⁺ | 182.0278 |
| Expected [M-H]⁻ | 180.0132 |
Fragmentation Pattern Elucidation for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering vital clues to the compound's structure. In techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), characteristic fragments of furan derivatives can be identified. mdpi.comresearchgate.net For Furan, 2-(2-azidoethenyl)-5-nitro- , the fragmentation is anticipated to occur at the most labile bonds, influenced by the nitro, azide, and vinyl functionalities.
Key expected fragmentation pathways would include:
Loss of N₂: The azide group is prone to losing a molecule of nitrogen (28 Da), a very common and energetically favorable fragmentation for azides.
Loss of NO₂: The nitro group can be lost as a radical (46 Da).
Cleavage of the vinyl group: Fragmentation of the ethenyl linker can occur.
Furan ring opening: At higher energies, the furan ring itself may fragment.
Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the furan ring, the azidoethenyl group, and the nitro substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the extent of conjugation and the presence of chromophores and auxochromes.
The structure of Furan, 2-(2-azidoethenyl)-5-nitro- contains a highly conjugated system, including the furan ring, the vinyl linker, and the nitro group, which is a strong chromophore. This extended π-system is expected to result in significant absorption in the UV-Vis range. Based on analyses of similar 5-nitrofuran derivatives and other conjugated nitro compounds, one can predict the characteristic electronic transitions. researchgate.netnih.govresearchgate.net
| Transition Type | Expected Wavelength Range (λmax) | Chromophore |
| π → π | 300 - 400 nm | The entire conjugated system (furan ring, ethenyl bridge, nitro group) |
| n → π | 250 - 300 nm | Nitro group (NO₂) |
The π → π* transition is expected to be the most intense and occur at the longest wavelength due to the extensive conjugation. The exact position of the absorption maximum would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of Furan, 2-(2-azidoethenyl)-5-nitro- , including bond lengths, bond angles, and torsional angles.
For a molecule with this structure, X-ray analysis would be expected to reveal:
Planarity: The degree of planarity of the furan ring and the conjugated vinyl system.
Conformation: The orientation of the nitro group relative to the furan ring and the geometry (E/Z) of the azidoethenyl group.
Intermolecular Interactions: In the crystal lattice, non-covalent interactions such as π-π stacking between furan rings and dipole-dipole interactions involving the polar nitro and azide groups would likely be observed. These interactions govern the crystal packing and influence the material's bulk properties.
While a specific crystal structure for this compound is not available, analysis of related nitrofuran structures provides a basis for predicting these features.
Computational and Theoretical Chemistry Studies of Furan, 2 2 Azidoethenyl 5 Nitro
Quantum Chemical Calculations for Electronic Structure and Geometrical Optimization (e.g., DFT)
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
For Furan (B31954), 2-(2-azidoethenyl)-5-nitro-, the presence of the electron-withdrawing nitro group and the azido (B1232118) group is expected to significantly influence the FMOs. The HOMO is likely to be distributed over the furan ring and the azidoethenyl moiety, while the LUMO is expected to be localized primarily on the nitro group and the conjugated system. This distribution allows for the prediction of sites susceptible to nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data for Furan, 2-(2-azidoethenyl)-5-nitro-
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 5.4 |
Note: The values in this table are illustrative and represent typical ranges for similar nitro-substituted heterocyclic compounds.
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map displays different colors on the van der Waals surface of the molecule, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
In Furan, 2-(2-azidoethenyl)-5-nitro-, the MEP surface would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the terminal nitrogen atoms of the azido group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the furan ring and the ethenyl bridge would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and hybridization within a molecule. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energies (E(2)) associated with these interactions. researchgate.net These energies highlight the most significant intramolecular charge transfer events that contribute to the molecule's stability.
For Furan, 2-(2-azidoethenyl)-5-nitro-, NBO analysis would likely reveal strong delocalization of π-electrons across the furan ring and the conjugated system. Significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis also provides information on the natural atomic charges and the hybridization of each atom, offering a more refined picture of the bonding within the molecule.
Table 2: Illustrative NBO Analysis Data for Key Interactions in Furan, 2-(2-azidoethenyl)-5-nitro-
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(furan) | π(C=C) | ~5-10 |
| π(C=C) | π(C=N) | ~15-25 |
| LP(1) N(azido) | π(N=N) | ~20-40 |
| π(C=C) | π(N-O of NO2) | ~10-20 |
Note: The values in this table are for illustrative purposes and represent plausible interactions and stabilization energies for the given structure based on general chemical principles.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations can be used to investigate the conformational landscape of Furan, 2-(2-azidoethenyl)-5-nitro-, identifying the different accessible conformations and the energy barriers between them. This is particularly important for a molecule with a flexible ethenyl linker.
Furthermore, MD simulations can be employed to study the effects of a solvent on the molecule's structure and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to analyze the solvation shell and the specific interactions (e.g., hydrogen bonds) between the solute and the solvent. This information is crucial for understanding the behavior of the compound in a biological or chemical environment.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.gov DFT calculations can provide theoretical vibrational frequencies, which, when scaled appropriately, can be used to assign the peaks in an experimental infrared (IR) and Raman spectra. nih.gov
Similarly, the gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted spectra can be instrumental in the structural elucidation of newly synthesized compounds.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Furan, 2-(2-azidoethenyl)-5-nitro-
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ν(NO2, asym) (cm⁻¹) | ~1520 | (Not available) |
| ν(N₃) (cm⁻¹) | ~2100 | (Not available) |
| δ(¹³C, C-NO₂) (ppm) | ~150 | (Not available) |
| δ(¹H, ethenyl) (ppm) | ~6.5-7.5 | (Not available) |
Modeling of Reaction Energetics and Transition States
Theoretical chemistry plays a vital role in understanding the reaction mechanisms and energetics of a molecule like Furan, 2-(2-azidoethenyl)-5-nitro-. By modeling potential reaction pathways, it is possible to locate the transition state structures and calculate the activation energies. This information is key to predicting the feasibility and kinetics of a particular reaction.
For instance, the thermal or photochemical decomposition of the azido group to form a highly reactive nitrene is a potential reaction pathway that could be investigated computationally. By calculating the energy profile for this reaction, one could assess the conditions under which such a transformation might occur. Similarly, the energetics of nucleophilic aromatic substitution on the furan ring or addition reactions to the ethenyl bridge could be modeled to understand the compound's reactivity towards different reagents.
Computational Design of Novel Furan, 2-(2-azidoethenyl)-5-nitro- Derivatives and Analogues
The computational design of novel bioactive molecules represents a cornerstone of modern medicinal chemistry, enabling the rational and accelerated development of new therapeutic agents. In the context of "Furan, 2-(2-azidoethenyl)-5-nitro-," a compound with potential pharmacological interest due to its nitrofuran and azido functionalities, computational approaches are invaluable for designing derivatives and analogues with enhanced activity, selectivity, and improved pharmacokinetic profiles. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT), allow for the exploration of vast chemical spaces and the prioritization of candidates for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Guided Design
QSAR modeling is a powerful computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a desired biological endpoint, QSAR models can predict the activity of novel, unsynthesized compounds.
For the design of novel derivatives of "Furan, 2-(2-azidoethenyl)-5-nitro-," a QSAR study would typically involve a dataset of structurally related nitrofuran compounds with known biological activity against a specific target, such as a bacterial or protozoal enzyme. researchgate.netaimspress.comnih.gov The process involves the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic.
Table 1: Key Molecular Descriptor Classes in QSAR Studies
| Descriptor Class | Description | Examples |
| Constitutional | Describe the molecular composition of a compound, independent of its geometry or electronic structure. | Molecular weight, number of atoms, number of specific functional groups. |
| Topological | Characterize the connectivity of atoms within a molecule. | Wiener index, Kier & Hall connectivity indices, Randić index. |
| Geometrical (3D) | Describe the three-dimensional arrangement of atoms in a molecule. | Molecular surface area, volume, moments of inertia. |
| Electronic | Relate to the electronic properties of the molecule. | Dipole moment, partial atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. |
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then employed to build a predictive model. aimspress.comajprd.com For instance, a QSAR model for antitubercular nitrofuran analogues suggested that the presence of a furan ring with a nitro group is crucial for activity. aimspress.com The model also indicated that minimizing the number of certain fragments like thiazole (B1198619) and thiophene, while ensuring a minimal gap between sulfur and oxygen atoms, could enhance activity. aimspress.com
Based on such a model, novel derivatives of "Furan, 2-(2-azidoethenyl)-5-nitro-" could be designed by systematically modifying the core structure. For example, substituents could be introduced on the furan ring or the ethenyl linker, and the resulting change in predicted activity could be calculated. This allows for the virtual screening of a large library of potential derivatives to identify those with the highest predicted potency.
Molecular Docking and Structure-Based Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.netmdpi.comajprd.com This method is instrumental in structure-based drug design, where knowledge of the three-dimensional structure of the biological target is available.
For "Furan, 2-(2-azidoethenyl)-5-nitro-" derivatives, molecular docking studies could be performed against relevant bacterial enzymes, such as nitroreductases, which are known to activate nitrofuran compounds. researchgate.netmdpi.comajprd.com The process involves preparing the 3D structure of the target protein and the designed ligands. The docking algorithm then explores various binding poses of the ligand within the active site of the protein and scores them based on the predicted binding affinity.
Table 2: Example of Molecular Docking Scores for Hypothetical "Furan, 2-(2-azidoethenyl)-5-nitro-" Derivatives against a Bacterial Nitroreductase
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent Compound | Furan, 2-(2-azidoethenyl)-5-nitro- | -7.5 | TYR 68, SER 14, ARG 203 |
| Derivative 1 | Introduction of a hydroxyl group on the furan ring | -8.2 | TYR 68, SER 14, ARG 203, HIS 101 |
| Derivative 2 | Replacement of the azido group with a cyano group | -6.8 | TYR 68, ARG 203 |
| Derivative 3 | Addition of a methyl group to the vinyl linker | -7.9 | TYR 68, SER 14, ARG 203, LEU 105 |
The docking results can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, studies on other nitrofuran derivatives have shown that interactions with specific amino acid residues like glutamic acid, arginine, and serine in the active site of E. coli nitroreductase are important for binding. researchgate.netajprd.com By analyzing these interactions, medicinal chemists can rationally design modifications to the "Furan, 2-(2-azidoethenyl)-5-nitro-" scaffold to enhance its binding affinity and, consequently, its biological activity.
Density Functional Theory (DFT) for Property Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. longdom.org In the context of drug design, DFT calculations can provide valuable information about the geometric and electronic properties of novel derivatives, which can influence their reactivity and pharmacokinetic profile.
For newly designed "Furan, 2-(2-azidoethenyl)-5-nitro-" analogues, DFT can be used to calculate properties such as:
Optimized molecular geometry: To obtain the most stable three-dimensional conformation of the molecule.
Distribution of electrostatic potential: To identify regions of the molecule that are electron-rich or electron-poor, which can be important for intermolecular interactions.
Energies of frontier molecular orbitals (HOMO and LUMO): The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and stability of the molecule. A smaller energy gap generally indicates higher reactivity.
Table 3: Predicted Electronic Properties of Designed "Furan, 2-(2-azidoethenyl)-5-nitro-" Derivatives using DFT
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Derivative A | -6.8 | -2.5 | 4.3 | 5.2 |
| Derivative B | -7.1 | -2.3 | 4.8 | 6.1 |
| Derivative C | -6.5 | -2.8 | 3.7 | 4.9 |
The information obtained from DFT studies can complement QSAR and molecular docking analyses. For example, electronic descriptors calculated by DFT can be incorporated into QSAR models to improve their predictive power. Furthermore, understanding the electronic properties of designed derivatives can help in predicting their metabolic stability and potential for off-target effects.
By integrating these computational methodologies, a rational and efficient workflow for the design of novel "Furan, 2-(2-azidoethenyl)-5-nitro-" derivatives can be established. This approach allows for the prioritization of compounds with the highest potential for desired biological activity and favorable drug-like properties, thereby guiding synthetic efforts and increasing the probability of success in the discovery of new therapeutic agents.
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites within "Furan, 2-(2-azidoethenyl)-5-nitro-" makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. The vinyl azide (B81097) and the furan (B31954) ring, in particular, offer distinct opportunities for molecular elaboration.
Modular Assembly of Heterocyclic Systems
The vinyl azide moiety is a well-established precursor for the generation of various nitrogen-containing heterocycles. nih.govrsc.org The thermal or photochemical decomposition of vinyl azides can lead to the formation of highly reactive vinyl nitrenes or 2H-azirines, which can then undergo a variety of cyclization reactions to produce structurally diverse N-heterocycles. nih.govnih.gov For instance, these intermediates can participate in cycloaddition reactions to construct pyrroles, imidazoles, and other important heterocyclic frameworks. rsc.org
Furthermore, the furan ring itself can be a partner in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. youtube.com The combination of the vinyl azide's reactivity with the inherent properties of the furan ring allows for a modular approach to the synthesis of complex, fused, and substituted heterocyclic systems. The nitro group, being strongly electron-withdrawing, can influence the reactivity and regioselectivity of these transformations. The synthesis of various heterocycles from nitroalkenes is a well-established strategy in organic chemistry. rsc.org
A hypothetical reaction scheme illustrating the potential of "Furan, 2-(2-azidoethenyl)-5-nitro-" in heterocyclic synthesis is the intramolecular cyclization of the vinyl azide onto the furan ring, potentially leading to novel fused furan-nitrogen heterocycles. Another possibility is the intermolecular cycloaddition of the vinyl azide with various dipolarophiles, opening pathways to a diverse range of triazole-substituted furans.
Construction of Macrocycles and Cage Compounds
The bifunctional nature of "Furan, 2-(2-azidoethenyl)-5-nitro-", possessing both an azide and a vinyl group, makes it a candidate for the synthesis of macrocycles and cage compounds. The azide group is a key participant in the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. cam.ac.uk By reacting with a difunctional alkyne, "Furan, 2-(2-azidoethenyl)-5-nitro-" could serve as a monomer in a step-growth polymerization to form macrocyclic structures.
Ring-closing metathesis (RCM) is another powerful tool for the construction of macrocycles. drughunter.comnih.govnih.gov The ethenyl group of the title compound could potentially participate in RCM reactions with another olefin-containing molecule to form a large ring structure. The rigidity of the furan unit could impart specific conformational constraints on the resulting macrocycle. While direct experimental evidence for this specific compound is not available, the principles of macrocyclization through these methods are well-established for a variety of bifunctional building blocks. nih.govyoutube.com
Role in Macromolecular and Polymeric Systems
The reactivity of the vinyl azide group positions "Furan, 2-(2-azidoethenyl)-5-nitro-" as a valuable component in the synthesis and modification of polymers.
Click-Chemistry Based Polymer Synthesis
The azide functionality is a cornerstone of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. researchgate.netrsc.org "Furan, 2-(2-azidoethenyl)-5-nitro-" can act as an A-B type monomer, where the vinyl azide can react with an alkyne-functionalized monomer in a step-growth polymerization to produce polytriazoles. rsc.orgacs.org This approach allows for the synthesis of polymers with precisely controlled structures and functionalities. The resulting polymers would incorporate the furan and nitro moieties into the polymer backbone, potentially imparting unique electronic or thermal properties to the material.
| Polymerization Technique | Monomer Type | Resulting Polymer | Key Features |
| Click Polymerization (CuAAC) | A-B type (Azide-Alkyne) | Polytriazole | High efficiency, regiospecificity, mild reaction conditions. |
| Radical Polymerization | Vinyl Monomer | Poly(vinyl furan) derivative | Potential for controlled polymerization techniques (e.g., RAFT). |
Cross-Linking Agents in Polymer and Network Formation
Organic azides are effective cross-linking agents for polymers. nih.govmdpi.com Upon thermal or photochemical activation, the azide group in "Furan, 2-(2-azidoethenyl)-5-nitro-" can decompose to form a highly reactive nitrene. This nitrene can then undergo insertion into C-H bonds or addition to C=C double bonds of adjacent polymer chains, leading to the formation of a cross-linked network. rsc.orgnih.gov This cross-linking process can significantly alter the physical and mechanical properties of the polymer, such as its solubility, thermal stability, and mechanical strength. The presence of two reactive sites (vinyl and azide) could also enable dual-curing systems. For instance, the vinyl group could be polymerized first, followed by a post-polymerization cross-linking step utilizing the azide functionality.
Precursor for Functional Materials Research
The combination of the furan ring, the nitro group, and the vinyl azide functionality suggests that "Furan, 2-(2-azidoethenyl)-5-nitro-" could serve as a precursor for a variety of functional materials.
Furan-based polymers have been investigated for their potential as conducting polymers. acs.orgcore.ac.ukbohrium.comrsc.orgrsc.org The polymerization of the vinyl group in "Furan, 2-(2-azidoethenyl)-5-nitro-" could lead to a conjugated polymer backbone. The electron-withdrawing nitro group would significantly influence the electronic properties of such a polymer, potentially tuning its band gap and conductivity.
Furthermore, the high nitrogen content and the presence of the nitro group, a well-known explosophore, suggest that "Furan, 2-(2-azidoethenyl)-5-nitro-" and its derivatives could be investigated as energetic materials. nih.govacs.orgresearchgate.netrsc.orgnih.gov The azide group itself contributes to the energetic nature of the molecule. The synthesis of nitrogen-rich heterocycles is a key strategy in the development of high-performance energetic materials with improved safety characteristics.
| Functional Material | Relevant Functional Groups | Potential Properties |
| Conducting Polymers | Furan, Vinyl Group, Nitro Group | Tunable electronic properties, semi-conductivity. |
| Energetic Materials | Nitro Group, Azide Group | High energy density, potential for controlled decomposition. |
| Photosensitive Materials | Azide Group | UV-sensitive, potential for photolithography and photo-patterning. |
Scaffolds for Photoactive and Optoelectronic Materials
The conjugated system of 2-(2-azidoethenyl)-5-nitrofuran, formed by the furan ring and the azidoethenyl group, suggests its potential as a scaffold for photoactive and optoelectronic materials. The presence of the electron-withdrawing nitro group and the versatile azide functionality allows for the tuning of its electronic properties.
Detailed Research Findings:
While direct studies on the photoactive properties of 2-(2-azidoethenyl)-5-nitrofuran are not extensively documented, research on similar nitrofuran derivatives provides valuable insights. The incorporation of a nitro group into a conjugated system often leads to significant intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is crucial for the development of materials with nonlinear optical (NLO) properties and for applications in optical data storage and processing.
The azide group, upon photolysis, can generate a highly reactive nitrene intermediate. This property can be exploited in photo-patterning and photo-crosslinking applications. For instance, polymers functionalized with such vinyl azide moieties could be crosslinked upon exposure to UV light, leading to changes in their mechanical and optical properties. This is a key principle in the fabrication of photoresists and other photolithographic materials.
Furthermore, the vinyl azide can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, allowing for the facile attachment of this chromophore to a wide range of substrates, including polymers and other functional molecules. This "click chemistry" approach enables the modular synthesis of complex photoactive systems.
Components in Responsive and Adaptive Materials
The reactivity of the azide group makes 2-(2-azidoethenyl)-5-nitrofuran a promising component for the design of responsive and adaptive materials, also known as "smart" materials. These materials can change their properties in response to external stimuli such as light, heat, or chemical signals.
Detailed Research Findings:
The thermal or photochemical decomposition of the azide group to a nitrene is a key transformation that can be harnessed to create responsive materials. This decomposition can trigger a cascade of reactions, leading to changes in the material's structure and function. For example, a polymer incorporating 2-(2-azidoethenyl)-5-nitrofuran units could be designed to degrade or change its solubility upon exposure to a specific trigger.
The azide functionality can also be used as a masked reactive group. For instance, it can be reduced to an amine, which can then participate in other chemical reactions. This allows for the sequential modification of a material, enabling the introduction of new functionalities in a controlled manner.
Moreover, the nitro group can also contribute to the responsive nature of the material. The reduction of the nitro group to an amino group can significantly alter the electronic and photophysical properties of the molecule, leading to a change in color (chromism) or fluorescence. This redox-switchable behavior is of interest for the development of sensors and molecular switches.
Contribution to Green Chemistry Principles in Furan Derivatization
The synthesis and utilization of 2-(2-azidoethenyl)-5-nitrofuran can be aligned with several principles of green chemistry, particularly in the context of furan derivatization.
Detailed Research Findings:
One of the key starting materials for the synthesis of many furan derivatives is furfural, which can be derived from renewable biomass sources such as agricultural waste. nih.gov The use of biomass-derived starting materials is a cornerstone of green chemistry, reducing the reliance on fossil fuels.
The azide functionality, particularly its use in "click chemistry," embodies the principles of atom economy and high efficiency. Azide-alkyne cycloaddition reactions are typically high-yielding, proceed under mild conditions (often in aqueous media), and generate minimal byproducts. nih.gov This contrasts with many traditional coupling reactions that require harsh conditions and generate significant waste.
While direct and extensive research on "Furan, 2-(2-azidoethenyl)-5-nitro-" is not yet prevalent in publicly accessible literature, the foundational knowledge of its constituent chemical moieties provides a strong basis for predicting its behavior and potential. The combination of a renewable furan core with the versatile and reactive nitro and azidoethenyl groups positions this compound as a valuable building block for future innovations in materials science and sustainable chemistry. Further investigation into the specific properties and reactions of this molecule is warranted to fully unlock its potential.
Conclusion and Future Research Perspectives
Summary of Current Research Contributions and Challenges
Research on nitrofuran derivatives has historically been significant, particularly in the context of pharmaceuticals. nih.govresearchgate.net Nitrofurans are a class of drugs that have been revisited in the fight against antibiotic resistance. nih.gov The core challenge in the study of any new nitrofuran derivative, including the specific compound , lies in elucidating its unique mechanism of action and potential therapeutic efficacy. The nitro group is often essential for the biological activity of these compounds. researchgate.net
Emerging Research Frontiers for Furan (B31954), 2-(2-azidoethenyl)-5-nitro-
Emerging research frontiers for functionalized furans are diverse, spanning materials science and medicinal chemistry. ontosight.aiacs.org For "Furan, 2-(2-azidoethenyl)-5-nitro-," several frontiers can be envisioned:
Antimicrobial Drug Development: Given the history of nitrofurans as antibiotics, a primary research avenue would be to investigate the antimicrobial properties of this compound against a range of pathogens, including multidrug-resistant strains. nih.govmdpi.com
Anticancer Research: Some nitrofuran derivatives have been explored for their anticancer activities. researchgate.net Investigating the cytotoxicity of "Furan, 2-(2-azidoethenyl)-5-nitro-" against various cancer cell lines could be a fruitful area of research.
Functional Materials: The unique combination of the furan ring, the energetic azide (B81097) group, and the electron-withdrawing nitro group could lead to the development of novel materials with specific optical or electronic properties. ontosight.ai
Bioconjugation and Chemical Biology: The presence of the azide group makes this compound a candidate for use in click chemistry reactions, enabling its conjugation to other molecules for applications in chemical biology and drug delivery. ontosight.ai
Potential for Novel Synthetic Methodologies and Mechanistic Discoveries
The synthesis of functionalized furans is a topic of ongoing research, with various catalytic and multi-step methods being developed. nih.govnih.govmdpi.comacs.org A key area of future research would be the development of an efficient and scalable synthesis for "Furan, 2-(2-azidoethenyl)-5-nitro-." This would likely involve the synthesis of a 5-nitrofuran precursor followed by the introduction of the 2-azidoethenyl side chain. For instance, methods for synthesizing 2-acetyl-5-nitrofuran (B186586) are documented and could serve as a starting point for further functionalization. chemicalbook.com
Mechanistic studies could focus on:
Reactivity of the Azido (B1232118) Group: Investigating the thermal and photochemical reactivity of the azide, including its propensity for cycloaddition reactions or decomposition to form a nitrene.
Influence of the Nitro Group: Understanding how the strongly electron-withdrawing nitro group affects the reactivity of the furan ring and the azidoethenyl substituent.
Biological Mechanisms: If found to be biologically active, elucidating the mechanism of action, which for many nitrofurans involves enzymatic reduction of the nitro group within target cells. researchgate.netmdpi.com
Broader Impact on Heterocyclic Chemistry and Functional Materials Science
The study of "Furan, 2-(2-azidoethenyl)-5-nitro-" could have a broader impact on several scientific fields. Heterocyclic compounds, those containing atoms of at least two different elements in their rings, are fundamental in medicinal and industrial chemistry. openmedicinalchemistryjournal.comresearchgate.net
Heterocyclic Chemistry: The synthesis and characterization of this molecule would add to the vast library of heterocyclic compounds, potentially revealing new structure-activity relationships. derpharmachemica.com The interplay of the furan ring with two distinct functional groups offers a platform for exploring complex chemical transformations.
Functional Materials Science: As a building block, this compound could be used to create larger, more complex molecules or polymers. acs.org The energetic and reactive nature of the azide and nitro groups could be harnessed to design materials with specific properties, such as for use in propellants or as precursors to nitrogen-rich materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
